p-SCN-Bn-TCMC

Mercury-197m/g theranostics cyclen-based chelators radiochemical yield comparison

p-SCN-Bn-TCMC (CAS 282097-63-6) is a bifunctional chelator (BFC) derived from the DOTAM (1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane, also designated TCMC) macrocyclic framework, functionalized with a para-isothiocyanatobenzyl (p-SCN-Bn) group for covalent conjugation to amine-bearing biomolecules. This compound enables stable complexation of diverse radiometals—including Pb(II), Hg(II), and selected trivalent lanthanides/actinides—while the isothiocyanate moiety facilitates site-specific or random attachment to antibodies, peptides, and small-molecule targeting vectors.

Molecular Formula C24H37N9O4S
Molecular Weight 547.7 g/mol
CAS No. 282097-63-6
Cat. No. B3121254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-SCN-Bn-TCMC
CAS282097-63-6
Molecular FormulaC24H37N9O4S
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESC1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N
InChIInChI=1S/C24H37N9O4S/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37)
InChIKeyLZBLLVHUXJXXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-SCN-Bn-TCMC Procurement Guide: Quantifying Bifunctional Chelator Differentiation for Radiometal Theranostics


p-SCN-Bn-TCMC (CAS 282097-63-6) is a bifunctional chelator (BFC) derived from the DOTAM (1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane, also designated TCMC) macrocyclic framework, functionalized with a para-isothiocyanatobenzyl (p-SCN-Bn) group for covalent conjugation to amine-bearing biomolecules [1]. This compound enables stable complexation of diverse radiometals—including Pb(II), Hg(II), and selected trivalent lanthanides/actinides—while the isothiocyanate moiety facilitates site-specific or random attachment to antibodies, peptides, and small-molecule targeting vectors [2]. Its core differentiation from the structurally analogous p-SCN-Bn-DOTA lies in the substitution of four acetate pendant arms with four neutral acetamide groups, a modification that alters metal coordination geometry, kinetics, and the overall polarity of the resulting radioconjugate.

Why p-SCN-Bn-TCMC Cannot Be Arbitrarily Replaced by p-SCN-Bn-DOTA in Radiopharmaceutical Workflows


Although p-SCN-Bn-TCMC and p-SCN-Bn-DOTA share a cyclen-based macrocyclic core and an identical p-SCN-Bn conjugation handle, their pendant arm chemistry diverges fundamentally: TCMC bears four neutral acetamide groups while DOTA possesses four anionic acetate moieties [1]. This structural distinction produces measurably different radiolabeling outcomes, metal complex stability profiles, and in vivo biodistribution patterns that render the two chelators non-interchangeable in protocol development [2]. Substituting one for the other without compensating for these differences may lead to reduced radiochemical yields, altered conjugate pharmacokinetics, or compromised metal retention under physiological challenge conditions. The quantitative evidence below establishes exactly where p-SCN-Bn-TCMC demonstrates selection-relevant differentiation relative to p-SCN-Bn-DOTA and DOTA-based conjugate comparators.

p-SCN-Bn-TCMC Quantitative Differentiation Evidence: Head-to-Head Data vs. p-SCN-Bn-DOTA and DOTA-Based Conjugates


Hg-197m/g Radiolabeling: 100% Radiochemical Yield for p-SCN-Bn-TCMC vs. 70.9% for p-SCN-Bn-DOTA

p-SCN-Bn-TCMC achieves quantitative incorporation of 197m/gHg under conditions where the direct analog p-SCN-Bn-DOTA yields only partial labeling [1]. This head-to-head comparison under identical experimental conditions establishes a clear performance differential favoring the TCMC-based BFC for mercury theranostic applications.

Mercury-197m/g theranostics cyclen-based chelators radiochemical yield comparison

Pb(II) Complex Stability: Reduced Lability of Pb-TCMC vs. Pb-DOTA at Acidic pH

The Pb[TCMC]²⁺ complex exhibits superior kinetic inertness compared to the Pb[DOTA]²⁻ complex under acidic challenge conditions [1]. This differential stability is relevant for radiopharmaceuticals that may encounter acidic microenvironments in vivo or during conjugate storage and handling.

Lead-203/212 theranostics kinetic stability isotopic exchange

In Vivo Renal Clearance: 2.5-Fold Lower Kidney Uptake for TCMC-Based NG001 vs. DOTA-Based PSMA-617

A direct conjugate-level comparison of [²¹²Pb]Pb-NG001 (TCMC-based) versus [²¹²Pb]Pb-PSMA-617 (DOTA-based) reveals that the TCMC-chelated construct achieves equivalent tumor targeting with substantially reduced off-target renal accumulation [1]. This in vivo finding demonstrates that the chelator identity materially impacts biodistribution independent of the targeting vector.

PSMA-targeted alpha therapy renal dosimetry 212Pb radioligand

Synthetic and Conjugation Efficiency: Operational Advantages of TCMC over DOTA Bifunctional Chelators

The bifunctional TCMC ligand offers multiple operational advantages over its bifunctional DOTA counterpart beyond metal binding properties alone [1]. These factors affect the practical feasibility and scalability of radioconjugate production workflows.

BFC synthesis antibody conjugation chelate-to-protein ratio

Serum Stability: Kinetic Inertness of [197m/gHg]Hg-p-SCN-Bn-TCMC Complex

The [¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC complex demonstrates kinetic inertness when challenged against physiologically relevant concentrations of human serum and glutathione [1]. This stability profile supports the suitability of this chelator for in vivo mercury-based radiopharmaceutical development, though note that the TCMC-PSMA bioconjugate showed degradation over 24 hours under the same challenge conditions.

mercury theranostics serum stability glutathione challenge

p-SCN-Bn-TCMC Application Scenarios Supported by Quantitative Comparative Evidence


Mercury-197m/g Theranostic Radiopharmaceutical Development

Investigators pursuing ¹⁹⁷ᵐ/ᵍHg-based theranostic agents should prioritize p-SCN-Bn-TCMC over p-SCN-Bn-DOTA due to the near-quantitative (100% ± 0.0%) radiochemical yield advantage documented under identical labeling conditions, where the DOTA analog achieves only 70.9% ± 1.1% incorporation [1]. The [¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC complex further demonstrates kinetic inertness against human serum and glutathione challenge [1]. This evidence directly supports procurement decisions for mercury radiochemistry programs where maximizing labeling efficiency and complex stability are primary criteria.

Lead-203/212 Alpha Therapy Conjugate Development Requiring Favorable Renal Dosimetry

Programs developing ²⁰³Pb/²¹²Pb-labeled targeting vectors—particularly for PSMA-directed alpha therapy—should select p-SCN-Bn-TCMC as the chelator platform. Head-to-head conjugate comparison demonstrates that TCMC-based NG001 achieves approximately 2.5-fold lower kidney uptake than DOTA-based PSMA-617 while maintaining equivalent tumor targeting and cell internalization [2]. This reduction in renal accumulation directly addresses the kidney dose-limiting toxicity that constrains therapeutic index in alpha-emitting radiopharmaceuticals.

Antibody Radioconjugate Production Prioritizing Conjugation Efficiency and High Chelate Loading

Laboratories producing radioimmunoconjugates with ²⁰³Pb or other compatible radiometals should consider p-SCN-Bn-TCMC when workflow efficiency and high specific activity are critical. Comparative evaluation demonstrates that bifunctional TCMC provides a shorter synthetic route, more efficient monoclonal antibody conjugation, higher achievable chelate-to-protein ratios, and higher percent immunoreactivity relative to the bifunctional DOTA counterpart [3]. These operational metrics translate to reduced antibody consumption and improved production economics.

Acidic Formulation or Low-pH Radiolabeling Protocols Requiring Kinetic Robustness

Protocols requiring radiolabeling or storage under acidic conditions—such as certain generator-eluted radiometal formulations or low-pH conjugation buffers—should select p-SCN-Bn-TCMC based on demonstrated kinetic superiority. Isotopic exchange experiments establish that the Pb[TCMC]²⁺ complex exhibits reduced lability to metal ion release compared to Pb[DOTA]²⁻ at pH 3.5 and below [3]. This differential stability provides a quantitative basis for chelator selection when acidic exposure is unavoidable in the workflow.

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